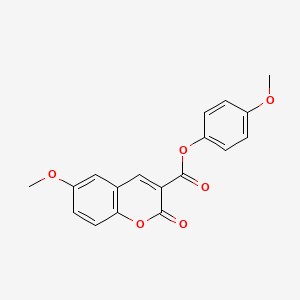
3-(4-乙酰-1-哌嗪基)-6-(1H-吡唑-1-基)哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to "3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine," involves multiple reaction pathways. A general method involves the reaction of hydrazide with carbon disulfide in an alkaline medium, followed by various cyclodehydration processes and methylation. These steps lead to the formation of several derivatives, including 1,3,4-oxadiazole, 1,2,4-triazole, and thiadiazole derivatives, showcasing the chemical versatility of the pyridazine scaffold (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
Pyridazine derivatives' molecular structure analysis is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) are often employed to elucidate these compounds' structures. These analyses reveal the compounds' planar configurations, electron distributions, and potential sites for chemical interactions, essential for their biological activity and chemical reactivity (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cyclodehydration, methylation, and reactions with hydrazine hydrate, leading to the formation of structurally diverse compounds. These reactions are influenced by factors such as the reagents used, reaction conditions, and the specific substituents present on the pyridazine ring. The ability to undergo these reactions demonstrates the compounds' chemical versatility and potential for derivatization, which is essential for the development of compounds with desired biological activities (El-Mariah et al., 2006).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compounds' behavior in different environments, which is crucial for their application in medicinal chemistry. The physical properties can affect the compounds' bioavailability, stability, and formulation into dosage forms (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of "3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine" and related compounds, including reactivity, stability, and potential for chemical modifications, are influenced by their molecular structure. The presence of functional groups such as acetyl, piperazinyl, and pyrazolyl contributes to the compounds' reactivity, allowing for further chemical modifications to enhance their biological activity or tailor their physical and chemical properties for specific applications. These modifications can include the addition of various substituents or the formation of new chemical bonds, enabling the synthesis of compounds with a wide range of biological activities (El-Mariah et al., 2006).
科学研究应用
合成与生物学评价
3-(4-乙酰-1-哌嗪基)-6-(1H-吡唑-1-基)哒嗪及其衍生物已被探索用于各种生物学活性,展示了这种化合物在科学研究中的多功能性。
抗菌活性:含有吡唑的 s-三嗪衍生物的合成,包括类似于 3-(4-乙酰-1-哌嗪基)-6-(1H-吡唑-1-基)哒嗪的结构,已针对抗菌和抗真菌活性进行了研究。这些化合物对多种微生物表现出显着的潜力,突出了此类衍生物的抗菌应用 (Sharma 等人,2017).
抗肿瘤和抗氧化活性:从类似合成途径衍生的新型 N-取代-2-氨基-1,3,4-噻二唑表现出有希望的抗肿瘤和抗氧化作用。这项研究为开发癌症治疗剂和抗氧化应激的保护剂开辟了道路 (Hamama 等人,2013).
阿尔茨海默病疗法:围绕 3-(4-乙酰-1-哌嗪基)-6-(1H-吡唑-1-基)哒嗪的核心结构设计的衍生物,特别是 2-(哌嗪-1-基)N-(1H-吡唑并[3,4-b]吡啶-3-基)乙酰胺,已被确定为有效的乙酰胆碱酯酶抑制剂和淀粉样蛋白 β 聚集抑制剂。这些发现表明在管理阿尔茨海默病中潜在的治疗应用 (Umar 等人,2019).
抗氧化剂:一些带有吲哚部分的稠合吡唑衍生物,使用类似的化学方法合成,表现出抗氧化特性。此类化合物在氧化应激发挥作用的疾病中具有治疗用途的潜力 (El‐Mekabaty 等人,2016).
属性
IUPAC Name |
1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-11(20)17-7-9-18(10-8-17)12-3-4-13(16-15-12)19-6-2-5-14-19/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIJZPKBEAWCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)



![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)